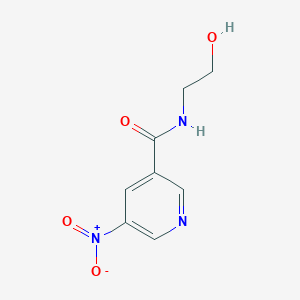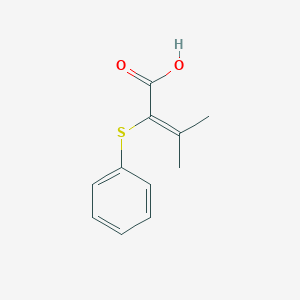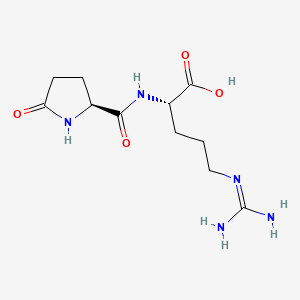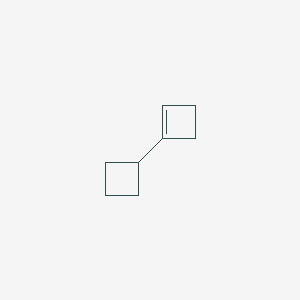
1-Cyclobutylcyclobutene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclobutylcyclobutene is an organic compound with the molecular formula C8H12. It consists of a cyclobutyl group attached to a cyclobutene ring. This compound is part of the cycloalkene family, characterized by the presence of a double bond within a cyclic structure. The unique structure of this compound makes it an interesting subject for various chemical studies and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Cyclobutylcyclobutene can be synthesized through several methods. One common approach involves the [2+2] cycloaddition reaction, where two alkenes react under UV light to form the cyclobutene ring. Another method includes the dehalogenation of 1,4-dihalobutanes using reducing metals .
Industrial Production Methods: Industrial production of this compound often involves the use of palladium-catalyzed cross-coupling reactions. These reactions enable the formation of cyclobutene rings from cyclobutanone-derived N-sulfonylhydrazones with aryl or benzyl halides .
Análisis De Reacciones Químicas
Types of Reactions: 1-Cyclobutylcyclobutene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclobutanone derivatives.
Reduction: Reduction reactions can convert the double bond in the cyclobutene ring to a single bond, forming cyclobutylcyclobutane.
Substitution: Substitution reactions, particularly with halogens, can lead to the formation of halogenated cyclobutylcyclobutene derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under UV light.
Major Products:
Oxidation: Cyclobutanone derivatives.
Reduction: Cyclobutylcyclobutane.
Substitution: Halogenated cyclobutylcyclobutene derivatives.
Aplicaciones Científicas De Investigación
1-Cyclobutylcyclobutene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex cyclobutane-containing compounds.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving cyclobutanes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers and other materials with unique mechanical properties.
Mecanismo De Acción
The mechanism of action of 1-Cyclobutylcyclobutene involves its interaction with various molecular targets. The compound can undergo cycloaddition reactions, forming new cyclic structures. These reactions are often catalyzed by metal complexes, which facilitate the formation of reactive intermediates. The pathways involved include radical and ionic mechanisms, depending on the reaction conditions .
Comparación Con Compuestos Similares
Cyclobutane: A simple cycloalkane with the formula C4H8.
Cyclobutene: A cycloalkene with the formula C4H6, containing a double bond within the ring.
Cyclopentane: A cycloalkane with the formula C5H10, featuring a five-membered ring.
Uniqueness: 1-Cyclobutylcyclobutene is unique due to its combination of a cyclobutyl group and a cyclobutene ring. This dual-ring structure imparts distinct chemical properties, making it more reactive in certain cycloaddition and substitution reactions compared to simpler cycloalkanes and cycloalkenes .
Propiedades
Número CAS |
58372-37-5 |
|---|---|
Fórmula molecular |
C8H12 |
Peso molecular |
108.18 g/mol |
Nombre IUPAC |
1-cyclobutylcyclobutene |
InChI |
InChI=1S/C8H12/c1-3-7(4-1)8-5-2-6-8/h3,8H,1-2,4-6H2 |
Clave InChI |
IOMTYJMCCGAODT-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)C2=CCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


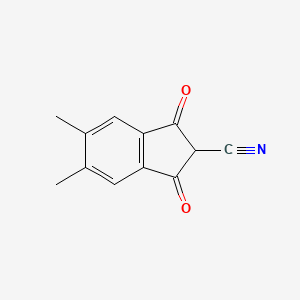
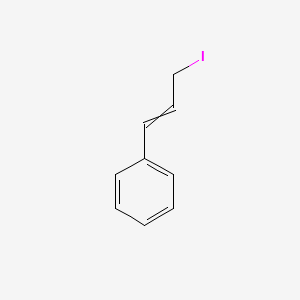
![(E)-1-[1-(Benzenesulfonyl)cyclohexyl]-2-tert-butyldiazene](/img/structure/B14616261.png)
![N'-(4-{[(6-Chloropyridin-2-yl)methyl]sulfanyl}phenyl)-N,N-dimethylurea](/img/structure/B14616262.png)
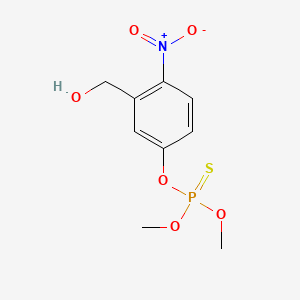
![[(Dimethylsilanediyl)bis(oxy-4,1-phenyleneoxy)]bis[chloro(dimethyl)silane]](/img/structure/B14616280.png)
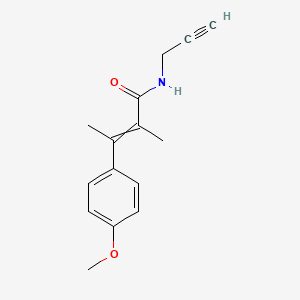
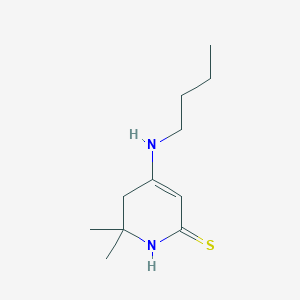
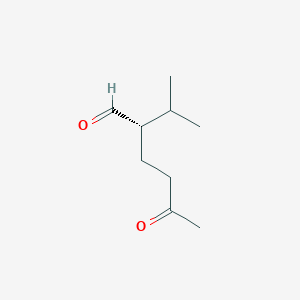
![2-[1-(2,4-Dinitrophenyl)ethyl]-1H-benzimidazole](/img/structure/B14616315.png)
